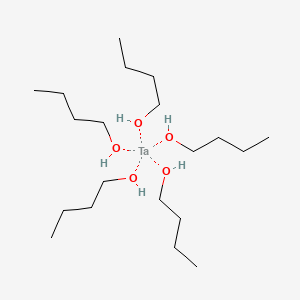
Tantalum(V) butoxide
Overview
Description
Tantalum(V) butoxide, also known as pentabutoxytantalum, is a chemical compound with the formula Ta(OCH₂CH₂CH₂CH₃)₅. It is a tantalum alkoxide and is commonly used as a precursor for the synthesis of tantalum oxide nanoparticles. This compound is a pale yellow liquid at room temperature and is known for its high reactivity and sensitivity to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tantalum(V) butoxide can be synthesized through the reaction of tantalum pentachloride with butanol in the presence of a base. The reaction typically proceeds as follows:
TaCl5+5C4H9OH→Ta(OCH2CH2CH2CH3)5+5HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of high-purity tantalum pentachloride and butanol, and the reaction is conducted in a controlled environment to minimize contamination .
Types of Reactions:
Hydrolysis: this compound readily undergoes hydrolysis in the presence of water, forming tantalum oxide and butanol.
Ta(OCH2CH2CH2CH3)5+5H2O→Ta2O5+5C4H9OH
Alcoholysis: It can react with other alcohols to form mixed alkoxides.
Thermal Decomposition: Upon heating, this compound decomposes to form tantalum oxide and butanol.
Common Reagents and Conditions:
Reagents: Water, various alcohols.
Conditions: Anhydrous conditions for synthesis, controlled temperature for decomposition.
Major Products:
Hydrolysis: Tantalum oxide (Ta₂O₅) and butanol.
Alcoholysis: Mixed tantalum alkoxides.
Thermal Decomposition: Tantalum oxide and butanol.
Scientific Research Applications
Tantalum(V) butoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tantalum(V) butoxide exerts its effects is primarily through its ability to form tantalum oxide upon hydrolysis or thermal decomposition. Tantalum oxide is known for its high dielectric constant and biocompatibility, making it useful in various applications. The molecular targets and pathways involved include the formation of stable tantalum-oxygen bonds, which contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
- Tantalum(V) ethoxide (Ta(OCH₂CH₃)₅)
- Tantalum(V) methoxide (Ta(OCH₃)₅)
- Tantalum(V) chloride (TaCl₅)
Comparison: Tantalum(V) butoxide is unique in its longer alkoxide chain, which affects its reactivity and solubility compared to other tantalum alkoxides. For example, tantalum(V) ethoxide and tantalum(V) methoxide have shorter alkoxide chains, making them more volatile and reactive. Tantalum(V) chloride, on the other hand, is a halide and has different reactivity and applications compared to tantalum alkoxides .
Properties
IUPAC Name |
butan-1-ol;tantalum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZMSIQWTGPSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H50O5Ta | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51094-78-1 | |
| Record name | 1-Butanol, tantalum(5+) salt (5:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum pentabutanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


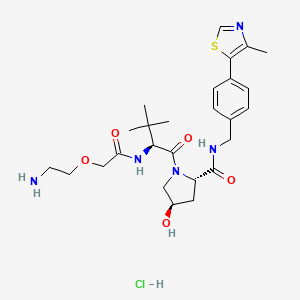
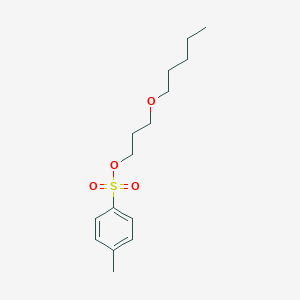

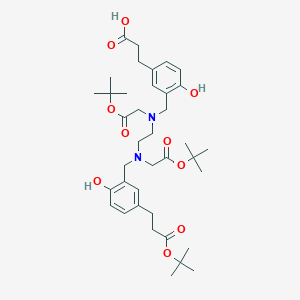
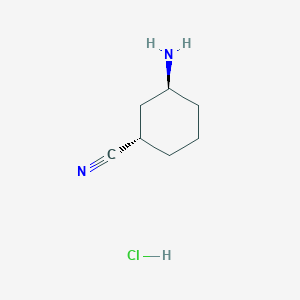
![(1R,5S,8R)-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B8249224.png)
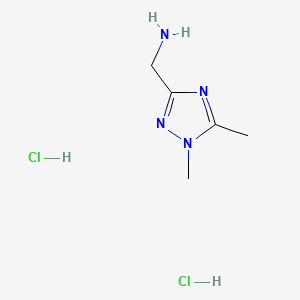
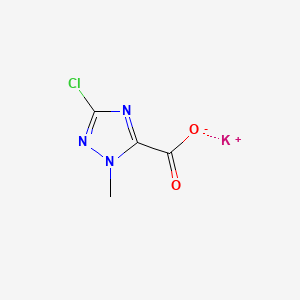
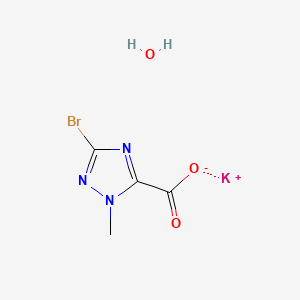
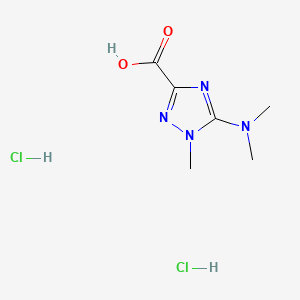
![2,2-Dimethoxyspiro[3.3]heptan-6-ol](/img/structure/B8249277.png)
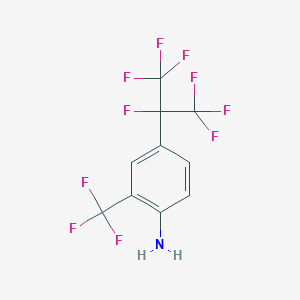
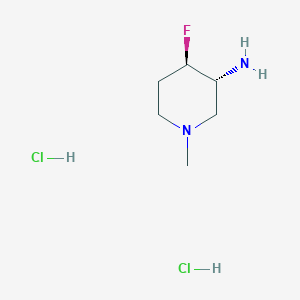
![8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B8249290.png)
